3,3'-(Diethoxysilanediyl)di(propan-1-amine)
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Overview
Description
3,3’-(Diethoxysilanediyl)di(propan-1-amine) is an organosilicon compound characterized by the presence of two ethoxy groups attached to a silicon atom, which is further bonded to two propan-1-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diethoxysilanediyl)di(propan-1-amine) typically involves the reaction of 3-aminopropyltriethoxysilane with appropriate reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Hydrolysis and Condensation: The ethoxy groups undergo hydrolysis to form silanol groups, which then condense to form the desired siloxane linkage.
Amine Functionalization: The propan-1-amine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Diethoxysilanediyl)di(propan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Silanol Derivatives: Formed through oxidation.
Silane Derivatives: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution.
Scientific Research Applications
3,3’-(Diethoxysilanediyl)di(propan-1-amine) has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of surfaces for biosensor development.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3,3’-(Diethoxysilanediyl)di(propan-1-amine) involves its ability to form stable siloxane linkages through hydrolysis and condensation reactions. The compound can interact with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This property is particularly useful in surface modification and functionalization applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)propyl trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- (3-Aminopropyl)trimethoxysilane
Uniqueness
3,3’-(Diethoxysilanediyl)di(propan-1-amine) is unique due to its specific combination of ethoxy and amine functional groups, which provide a balance of reactivity and stability. This makes it particularly suitable for applications requiring strong adhesion and functionalization capabilities.
Properties
CAS No. |
53746-12-6 |
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Molecular Formula |
C10H26N2O2Si |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
3-[3-aminopropyl(diethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C10H26N2O2Si/c1-3-13-15(14-4-2,9-5-7-11)10-6-8-12/h3-12H2,1-2H3 |
InChI Key |
IFNMGSQDRVLSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)(CCCN)OCC |
Origin of Product |
United States |
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